2-[6-Oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,6-dihydropyridazin-1-yl]aceticacid
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Overview
Description
2-[6-Oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid is a complex organic compound with a unique structure that combines elements of both naphthalene and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting with a naphthalene derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-[6-Oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[6-Oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[6-Oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
N1-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: This compound shares a similar naphthalene structure but differs in its functional groups.
2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid: Another related compound with a hydroxyl group instead of a pyridazine ring.
Uniqueness
The uniqueness of 2-[6-Oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid lies in its combination of naphthalene and pyridazine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[6-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15-8-7-14(17-18(15)10-16(20)21)13-6-5-11-3-1-2-4-12(11)9-13/h5-9H,1-4,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJJPUIFCPHDSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN(C(=O)C=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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